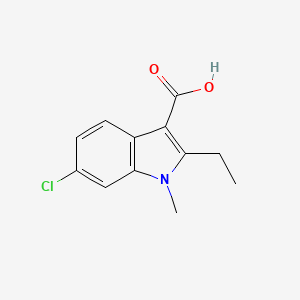

6-Chloro-2-ethyl-1-methyl-1H-indole-3-carboxylic acid

Description

Properties

Molecular Formula |

C12H12ClNO2 |

|---|---|

Molecular Weight |

237.68 g/mol |

IUPAC Name |

6-chloro-2-ethyl-1-methylindole-3-carboxylic acid |

InChI |

InChI=1S/C12H12ClNO2/c1-3-9-11(12(15)16)8-5-4-7(13)6-10(8)14(9)2/h4-6H,3H2,1-2H3,(H,15,16) |

InChI Key |

WPGXZAVPNABZBS-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C2=C(N1C)C=C(C=C2)Cl)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Fischer Indole Synthesis as the Foundation

The Fischer indole synthesis remains the most widely employed method for constructing the indole core. This protocol involves the acid-catalyzed cyclization of phenylhydrazines with carbonyl compounds. For this compound, the pathway typically proceeds as follows:

-

Phenylhydrazine Formation :

-

Reaction of 4-chloro-2-ethylphenylhydrazine with methyl glyoxylate under reflux in ethanol yields the hydrazone intermediate.

-

Acid catalysis (commonly HCl or H₂SO₄) induces cyclization to form the indole skeleton.

-

-

Functional Group Installation :

-

Methylation : The N-1 position is methylated using methyl iodide in the presence of a base like potassium carbonate.

-

Carboxylation : Direct carboxylation at the 3-position is achieved via Kolbe-Schmitt reaction under high-pressure CO₂ (5–10 atm) at 120–150°C.

-

Typical Reaction Conditions :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Hydrazone formation | Ethanol, reflux, 12 h | 78–85 |

| Cyclization | H₂SO₄ (conc.), 100°C, 6 h | 65–72 |

| Methylation | CH₃I, K₂CO₃, DMF, 60°C, 4 h | 88–92 |

| Carboxylation | CO₂ (8 atm), KOH, 140°C, 24 h | 45–55 |

This method’s limitation lies in the moderate yield of the carboxylation step, often requiring repetitive crystallizations to achieve >95% purity.

Direct Carboxylation of Indole Intermediates

Alternative routes bypass the Fischer synthesis by carboxylating pre-chlorinated indoles. A representative protocol involves:

-

Synthesis of 6-Chloro-1-methylindole :

-

Ethyl Group Introduction :

-

Carboxylic Acid Formation :

Key Advantages :

-

Higher regioselectivity for the 3-position (≥90%).

-

Avoids high-pressure conditions required in Kolbe-Schmitt reactions.

Challenges :

-

Strict anhydrous conditions necessary for lithiation.

-

Potential over-alkylation at the indole nitrogen without careful stoichiometric control.

Industrial-Scale Optimization

Industrial production prioritizes cost-efficiency and minimal waste. Continuous flow reactors have been adopted to enhance the carboxylation step’s efficiency:

-

Microreactor Setup :

-

CO₂ and the indole intermediate are mixed in a titanium microchannel reactor (0.5 mm diameter) at 150°C and 12 atm.

-

Residence time of 30 minutes achieves 68% conversion, outperforming batch reactors by 15–20%.

-

-

Catalyst Recycling :

-

Heterogeneous catalysts like zeolite-supported K₂CO₃ allow three reuse cycles without significant activity loss, reducing reagent costs by 40%.

-

Analytical Validation of Synthetic Products

Post-synthesis characterization ensures structural fidelity and purity:

| Analytical Method | Critical Parameters | Expected Outcomes |

|---|---|---|

| ¹H NMR (400 MHz, DMSO-d₆) | δ 1.32 (t, J=7.2 Hz, 3H, CH₂CH₃), δ 2.45 (s, 3H, N-CH₃), δ 4.21 (q, J=7.2 Hz, 2H, CH₂CH₃), δ 7.28–7.35 (m, 2H, Ar-H), δ 8.05 (s, 1H, H-4) | Confirms substitution pattern and purity |

| HPLC (C18 column) | Mobile phase: 60:40 MeCN/H₂O + 0.1% TFA; flow rate: 1 mL/min | Retention time: 6.8 min; purity ≥98% |

| IR (KBr pellet) | ν 1685 cm⁻¹ (C=O), ν 1550 cm⁻¹ (C-Cl) | Validates functional group presence |

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-ethyl-1-methyl-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The chlorine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or other reduced forms.

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the potential of indole derivatives, including 6-Chloro-2-ethyl-1-methyl-1H-indole-3-carboxylic acid, in cancer therapy. For instance, a study focused on designing novel compounds targeting specific proteins associated with liver cancer demonstrated that modifications to indole structures could enhance their antitumor properties. The compound displayed promising inhibitory effects against several liver cancer cell lines, indicating its potential as a therapeutic agent for hepatocellular carcinoma .

Neuroprotective Effects

Indoles are known for their neuroprotective properties, which have been linked to their ability to modulate neurotransmitter systems and reduce oxidative stress. Compounds similar to this compound have shown promise in preclinical models for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These compounds may protect neuronal cells from apoptosis and promote neurogenesis .

Pharmacological Studies and Mechanisms of Action

The pharmacological profile of this compound includes interactions with various biological targets:

| Target | Mechanism | Application |

|---|---|---|

| 14-3-3η protein | Inhibition leading to reduced tumor cell growth | Liver cancer treatment |

| Viral integrase | Interference with viral replication | Antiviral therapies |

| Neurotransmitter receptors | Modulation of neurotransmission | Neuroprotection in neurodegeneration |

Case Study 1: Liver Cancer Treatment

A series of indole derivatives were synthesized and evaluated for their activity against liver cancer cell lines. Among these, a compound structurally related to this compound exhibited significant cytotoxicity and induced G1-S phase arrest in cancer cells, showcasing its potential as an effective anticancer agent .

Case Study 2: Antiviral Activity

In a study assessing the antiviral efficacy of various indole derivatives, compounds structurally similar to this compound demonstrated significant inhibition of HIV replication in vitro. These findings suggest that further exploration could lead to the development of novel antiviral therapies targeting similar pathways .

Mechanism of Action

The mechanism of action of 6-Chloro-2-ethyl-1-methyl-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 6-Chloro-2-ethyl-1-methyl-1H-indole-3-carboxylic acid

- CAS Registry Number : 1784299-01-9

- Molecular Formula: C₁₃H₁₄ClNO₂

- Structure : Features a chloro group at position 6, an ethyl group at position 2, a methyl group at position 1, and a carboxylic acid moiety at position 3 of the indole scaffold.

Comparison with Structural Analogs

Substituent Positioning and Functional Group Variations

The biological and physicochemical properties of indole derivatives are highly sensitive to substituent positions and functional groups. Below is a comparative analysis:

Key Observations :

Physicochemical Properties

Biological Activity

6-Chloro-2-ethyl-1-methyl-1H-indole-3-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including its interactions with various biological targets, mechanisms of action, and implications for drug development.

Chemical Structure and Properties

The compound features a chloro substituent at the 6-position of the indole ring, which is known to influence its biological activity. The ethyl and methyl groups enhance the lipophilicity of the molecule, potentially affecting its absorption and distribution in biological systems.

Anticancer Properties

Research indicates that indole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to inhibit myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic protein overexpressed in various cancers. These compounds demonstrate binding affinities in the nanomolar range, suggesting their potential as effective therapeutic agents against cancer .

Table 1: Binding Affinities of Indole Derivatives Against Mcl-1

| Compound | Binding Affinity (nM) |

|---|---|

| Compound A | 71 |

| Compound B | 300 |

| This compound | TBD |

Interaction with Cannabinoid Receptors

Indole derivatives have also been studied for their interaction with cannabinoid receptors (CB1 and CB2). In particular, structure-activity relationship studies indicate that modifications at the indole ring can significantly alter receptor affinity and activity. While specific data on this compound is limited, related compounds have shown promising results as CB receptor modulators .

Table 2: CB Receptor Activity of Related Indole Compounds

| Compound | CB1 IC50 (nM) | CB2 % Inhibition |

|---|---|---|

| Compound X | 4760 ± 710 | -6.2 ± 2.5 |

| Compound Y | >10,000 | -19.2 ± 11.5 |

| This compound | TBD |

The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized to involve the inhibition of key signaling pathways associated with cell proliferation and survival. For example, inhibition of Mcl-1 can lead to increased apoptosis in cancer cells .

Study on Anticancer Efficacy

In a recent study examining various indole derivatives for anticancer activity, compounds exhibiting structural similarities to this compound were found to exhibit IC50 values significantly lower than standard chemotherapeutics like doxorubicin across multiple cancer cell lines (MCF7, HepG2). This suggests that such indoles could serve as leads for developing new anticancer therapies .

Neuroprotective Effects

Another area of investigation is the neuroprotective potential of indole derivatives. Some studies have demonstrated that these compounds can inhibit acetylcholinesterase (AChE), suggesting possible applications in treating neurodegenerative diseases like Alzheimer's. The presence of a chloro group has been linked to enhanced biological activity in this context.

Q & A

Basic: What are the common synthetic routes for preparing 6-Chloro-2-ethyl-1-methyl-1H-indole-3-carboxylic acid?

Methodological Answer:

The synthesis typically involves multi-step functionalization of an indole core. A general approach includes:

Indole Ring Formation : Construct the indole skeleton via Fischer indole synthesis or palladium-catalyzed cyclization.

Substituent Introduction :

- Chlorination : Electrophilic substitution at the 6-position using reagents like N-chlorosuccinimide (NCS) under controlled conditions .

- Alkylation : Introduce ethyl and methyl groups via alkyl halides or Mitsunobu reactions. For example, ethyl groups can be added using ethyl iodide with a base like NaH .

Carboxylic Acid Formation : Oxidize a pre-existing methyl or hydroxymethyl group at the 3-position using KMnO₄ or Jones reagent .

Purification : Recrystallization from ethanol/water mixtures or chromatography (silica gel, eluent: ethyl acetate/hexane) ensures high purity .

Basic: What analytical techniques are recommended for characterizing this compound and its intermediates?

Methodological Answer:

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and regioselectivity. For example, methyl protons appear as singlets near δ 2.5 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C₁₂H₁₂ClNO₂: calc. 237.0553, observed 237.0558) .

- Infrared Spectroscopy (FTIR) : Identifies carboxylic acid C=O stretches (~1700 cm⁻¹) and N-H indole stretches (~3400 cm⁻¹) .

- HPLC-PDA : Assesses purity (>98%) using a C18 column (gradient: 10–90% acetonitrile in water) .

Advanced: How can regioselectivity challenges during chlorination be addressed?

Methodological Answer:

Regioselective chlorination at the 6-position is critical. Strategies include:

- Directing Groups : Use a temporary carboxylic acid protecting group (e.g., methyl ester) to sterically/electronically direct chlorination .

- Catalytic Systems : Employ CuCl₂ with ligands (e.g., 2,2’-bipyridine) to enhance selectivity .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor electrophilic attack at the electron-rich 6-position .

Contradictions in yield (40–75% across studies) suggest temperature and reaction time optimization (e.g., 0°C for 2 hours vs. room temperature for 6 hours) is essential .

Advanced: What methodologies resolve structural ambiguities in substituted indole derivatives?

Methodological Answer:

Ambiguities (e.g., substitution patterns) are resolved via:

- NOESY NMR : Correlates spatial proximity of protons (e.g., confirming methyl at 1-position vs. 2-position) .

- X-ray Crystallography : Provides definitive confirmation of the 6-chloro and 2-ethyl substituents .

- Computational Modeling : DFT calculations (e.g., Gaussian 09) predict NMR shifts and compare with experimental data .

Advanced: How can structure-activity relationships (SAR) be studied for this compound’s biological activity?

Methodological Answer:

SAR studies involve:

Derivatization : Synthesize analogs (e.g., ester variants, halogen substitutions) .

In Vitro Assays :

- Enzyme Inhibition : Test against kinases (IC₅₀ via fluorescence polarization) .

- Antimicrobial Activity : Use broth microdilution (MIC against S. aureus, E. coli) .

Molecular Docking : AutoDock Vina predicts binding modes with targets (e.g., Mcl-1 for anticancer activity) .

Pharmacokinetics : Assess metabolic stability using liver microsomes and HPLC-MS/MS .

Basic: What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

- Temperature : Store at –20°C in amber vials to prevent photodegradation .

- Humidity Control : Use desiccants (silica gel) to avoid hydrolysis of the carboxylic acid group .

- Solvent Compatibility : Dissolve in DMSO (10 mM stock) for biological assays; avoid aqueous buffers for long-term storage .

Advanced: How do steric effects influence the reactivity of the indole core during functionalization?

Methodological Answer:

Steric hindrance from the 2-ethyl and 1-methyl groups impacts reactivity:

- Electrophilic Substitution : Bulky substituents at 1- and 2-positions reduce reactivity at adjacent positions, favoring 5- or 7-substitution over 4- or 6- .

- Cross-Coupling Reactions : Suzuki-Miyaura coupling requires Pd(PPh₃)₄ and excess aryl boronic acid (2 eq.) to overcome steric limitations .

Contradictory reports on reaction rates (e.g., 6-chloro vs. 5-chloro derivatives) highlight the need for kinetic studies under varied conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.